Eltanexor

Descripción general

Descripción

Eltanexor es un compuesto inhibidor selectivo de la exportación nuclear (SINE) de segunda generación. Está diseñado para inhibir la proteína de exportación nuclear Exportina 1 (XPO1), que juega un papel crucial en la regulación de las proteínas supresoras de tumores y las oncoproteínas. Al inhibir XPO1, this compound promueve la acumulación y activación de las proteínas supresoras de tumores en el núcleo, ejerciendo así efectos antitumorales .

Métodos De Preparación

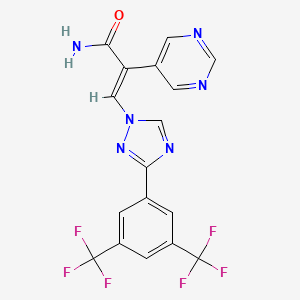

La síntesis de eltanexor implica varios pasos clave. El compuesto es miembro de la clase de los triazoles, específicamente el 1H-1,2,4-triazol sustituido por (1E)-3-amino-3-oxo-2-(pirimidin-5-il)prop-1-en-1-il y 3,5-bis(trifluorometil)fenil grupos en las posiciones 1 y 3, respectivamente . La ruta sintética típicamente involucra la formación del anillo triazol seguida de la introducción de los sustituyentes bajo condiciones de reacción controladas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que se garantiza la escalabilidad y la rentabilidad.

Análisis De Reacciones Químicas

XPO1 Binding and Nuclear Retention Mechanism

Eltanexor covalently binds to cysteine 528 in the cargo-binding pocket of XPO1, inducing conformational changes that prevent interaction with nuclear export signals (NESs). This results in nuclear retention of tumor suppressor proteins (TSPs) and cell cycle regulators:

Proteasome-Mediated Degradation of XPO1

This compound promotes ubiquitination and proteasomal degradation of XPO1, reducing its cytoplasmic availability for cargo transport:

-

Key Observations :

Transcriptional and Post-Translational Effects

This compound modulates gene expression and protein localization through XPO1 inhibition:

mRNA and Protein Induction

-

TP53 Pathway Activation :

Antiviral Activity

-

HCMV Replication Inhibition :

Pharmacokinetic and Clinical Data

This compound demonstrates improved tolerability over first-generation SINE compounds (e.g., selinexor) due to reduced CNS penetration:

| Parameter | Preclinical (Mice) | Clinical (MDS Patients) | Source |

|---|---|---|---|

| Oral bioavailability | 85% | 70–80% (10–20 mg doses) | |

| Half-life | 6–8 hours | 9–12 hours | |

| Dose-limiting toxicity | None observed | Grade 3 fatigue (15%) |

Synergistic Combinations

This compound enhances efficacy of standard therapies across cancer types:

Aplicaciones Científicas De Investigación

Eltanexor tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound se utiliza como un compuesto de herramienta para estudiar los mecanismos de la exportación nuclear y su inhibición.

Biología: El compuesto se emplea en la investigación para comprender el papel de XPO1 en los procesos celulares y su impacto en las proteínas supresoras de tumores.

Medicina: This compound se está investigando por sus posibles aplicaciones terapéuticas en varios cánceres, incluido el mieloma múltiple y los síndromes mielodisplásicos

Mecanismo De Acción

Eltanexor ejerce sus efectos inhibiendo la proteína de exportación nuclear XPO1. Esta inhibición conduce a la acumulación y activación de las proteínas supresoras de tumores en el núcleo, lo que a su vez suprime el crecimiento tumoral e induce la apoptosis en las células cancerosas. Los objetivos moleculares de this compound incluyen proteínas supresoras de tumores como p53, IκB y FOXO, así como oncoproteínas como c-MYC y BCL-2 .

Comparación Con Compuestos Similares

Eltanexor se compara con otros compuestos similares, como selinexor, que también es un inhibidor selectivo de la exportación nuclear. Si bien ambos compuestos se dirigen a XPO1, this compound ha mostrado una penetración cerebral reducida y una mejor tolerabilidad en comparación con selinexor. Esto hace que this compound sea una opción más adecuada para ciertas aplicaciones terapéuticas . Otros compuestos similares incluyen KPT-8602 y ONO-7706, que comparten mecanismos de acción similares pero difieren en sus perfiles farmacocinéticos y ventanas terapéuticas .

Conclusión

This compound es un compuesto prometedor con un potencial significativo en la terapia del cáncer y la investigación científica. Su mecanismo de acción único y su mejor tolerabilidad lo convierten en una herramienta valiosa para comprender y combatir diversas malignidades.

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

Eltanexor, also known as KPT-8602, is a second-generation selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and glioblastoma. The following sections detail the biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies highlighting its therapeutic potential.

This compound functions primarily by inhibiting XPO1, which is responsible for the nuclear export of various proteins, including tumor suppressors and transcription factors. By promoting the nuclear retention of these proteins, this compound enhances their activity and can lead to increased apoptosis in cancer cells. Notably, it has been shown to:

- Induce Apoptosis : this compound triggers apoptosis in cancer cells by activating TP53-dependent pathways. It increases the expression of TP53-related genes such as CDKN1A and PUMA, which are crucial for cell cycle regulation and apoptosis induction .

- Enhance Antiviral Response : Recent studies indicate that this compound promotes the proteasome-mediated degradation of XPO1, leading to the nuclear retention of interferon regulatory factor 3 (IRF-3). This results in heightened expression of type I interferons and interferon-stimulated genes (ISGs), suggesting a novel antiviral mechanism .

Hematological Malignancies

In clinical trials, this compound has demonstrated promising results in treating higher-risk myelodysplastic syndromes (MDS) and multiple myeloma:

- Phase 2 Study Results : In a recent Phase 2 trial involving patients with relapsed or refractory higher-risk MDS, this compound was administered at a dose of 10 mg orally on days 1-5 each week. The study reported:

The safety profile was generally manageable, with common adverse events including asthenia (47%), diarrhea (43%), and nausea (33%), primarily Grade 1-2 .

Glioblastoma

In preclinical studies focusing on glioblastoma, this compound has shown significant efficacy:

- Reduced Cell Viability : this compound effectively decreased the viability of glioblastoma cells at nanomolar concentrations. It also sensitized these cells to radiotherapy, enhancing therapeutic outcomes when combined with temozolomide (TMZ) .

- Mechanism of Action : The compound's ability to induce apoptosis in glioblastoma stem-like cells was linked to increased expression of TP53-related genes, contributing to its effectiveness as a monotherapy and in combination with existing treatments .

Data Summary Table

| Study Type | Population | Dose | ORR (%) | mOS (months) | Transfusion Independence (%) | Common AEs (%) |

|---|---|---|---|---|---|---|

| Phase 2 MDS Study | Higher-risk MDS patients | 10 mg orally | 27-31 | 8.7 | 29 | Asthenia (47), Diarrhea (43), Nausea (33) |

| Preclinical Glioblastoma Study | Glioblastoma cell lines | Nano-molar | N/A | N/A | N/A | N/A |

Propiedades

IUPAC Name |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642300-52-4 | |

| Record name | Eltanexor [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELTANEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.